

Sar405: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: Sar405

Cat. No.: B15604722

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Introduction

Sar405 is a potent and highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.^{[1][2]} Vps34 plays a crucial role in the initiation of autophagy and in vesicle trafficking, specifically from late endosomes to lysosomes.^{[1][2][3]} By inhibiting Vps34, **Sar405** effectively blocks autophagosome formation and disrupts lysosomal function, making it a valuable tool for studying these cellular processes.^{[2][3]} These application notes provide detailed protocols for the use of **Sar405** in cell culture experiments to investigate its effects on autophagy and cell viability.

Mechanism of Action

Sar405 specifically targets the ATP-binding cleft of Vps34, showing high selectivity over other lipid and protein kinases, including class I and II PI3Ks and mTOR.^{[1][3][4]} Inhibition of Vps34 by **Sar405** leads to a reduction in the production of phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid second messenger required for the recruitment of autophagy-related proteins to the phagophore. This ultimately prevents the formation of autophagosomes.^[2] Furthermore, **Sar405** has been shown to disrupt the maturation of late endosomes into lysosomes, leading to their accumulation and swelling.^[2]

Data Presentation

In Vitro Activity of Sar405

Parameter	Value	Cell Line/System	Reference
Vps34 IC50 (biochemical)	1.2 nM	Recombinant human Vps34	[1][5]
Vps34 Kd	1.5 nM	Recombinant human Vps34	[1][2]
GFP-FYVE cellular IC50	27 nM	GFP-FYVE- transfected HeLa cells	[3]
Autophagosome formation IC50 (starvation-induced)	419 nM	GFP-LC3 HeLa cells	[5][3]
Autophagosome formation IC50 (mTOR inhibition- induced)	42 nM	GFP-LC3 H1299 cells (with AZD8055)	[5][3]

Recommended Working Concentrations

Application	Concentration Range	Incubation Time	Cell Line Example	Reference
Autophagy Inhibition (GFP- LC3 puncta)	0.1 - 10 µM	2 - 4 hours	GFP-LC3 HeLa, H1299	[1][6]
Western Blot (LC3-II conversion)	0.1 - 1 µM	4 - 24 hours	HeLa, H1299, RKO	[3][7]
Cell Viability (MTT/WST-1)	15.6 - 500 nM	24 - 72 hours	A549	[8]
Immunofluoresce nce	1 µM	3 hours	HeLa	[9]

Experimental Protocols

Preparation of Sar405 Stock Solution

Sar405 is typically supplied as a crystalline solid.[10]

- Reconstitution: Dissolve **Sar405** in sterile DMSO to create a stock solution of 10 mM.[11] Warming the tube at 37°C for 10 minutes and/or sonicating in an ultrasonic bath can aid in dissolution.[11]
- Storage: Store the DMSO stock solution in aliquots at -20°C for up to 3 months or at -80°C for up to 2 years.[12][13] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to first dissolve **Sar405** in DMF and then dilute with the aqueous buffer of choice; however, aqueous solutions are not recommended for storage for more than one day.[10]

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay protocols and can be used to assess the cytotoxic effects of **Sar405**.

- Materials:
 - Cells of interest
 - Complete culture medium
 - **Sar405** stock solution
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
 - 96-well plates
- Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
- The next day, prepare serial dilutions of **Sar405** in complete culture medium.
- Remove the medium from the wells and add 100 μ L of the **Sar405** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[\[2\]](#)
- Add 100 μ L of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.

Western Blotting for LC3 Conversion

This protocol is designed to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy.

- Materials:
 - Cells of interest
 - Complete culture medium
 - **Sar405** stock solution
 - Lysis buffer (e.g., RIPA buffer with protease inhibitors)
 - Protein assay kit (e.g., BCA)
 - SDS-PAGE gels
 - Transfer buffer

- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against LC3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Procedure:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with the desired concentrations of **Sar405** for the appropriate duration (e.g., 4-24 hours). Include appropriate controls.
 - Wash the cells with ice-cold PBS and lyse them in 100 µL of lysis buffer per well.[\[14\]](#)
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.
 - Determine the protein concentration of the supernatant using a protein assay.
 - Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
 - Load the samples onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.[\[6\]](#)
 - Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
 - Wash the membrane three times with TBST for 5 minutes each.

- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5 minutes each.
- Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.

Immunofluorescence for GFP-LC3 Puncta

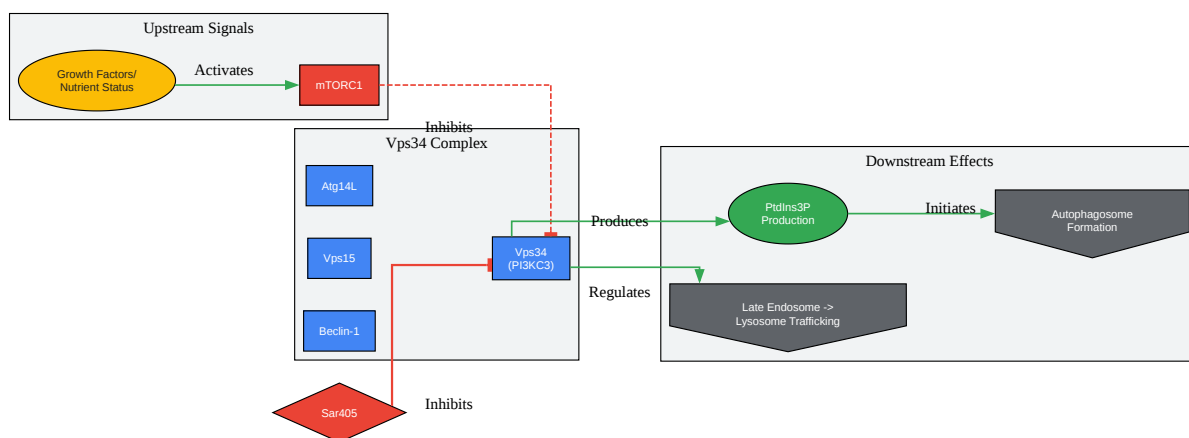
This protocol is for visualizing the formation of GFP-LC3 puncta, which represent autophagosomes.

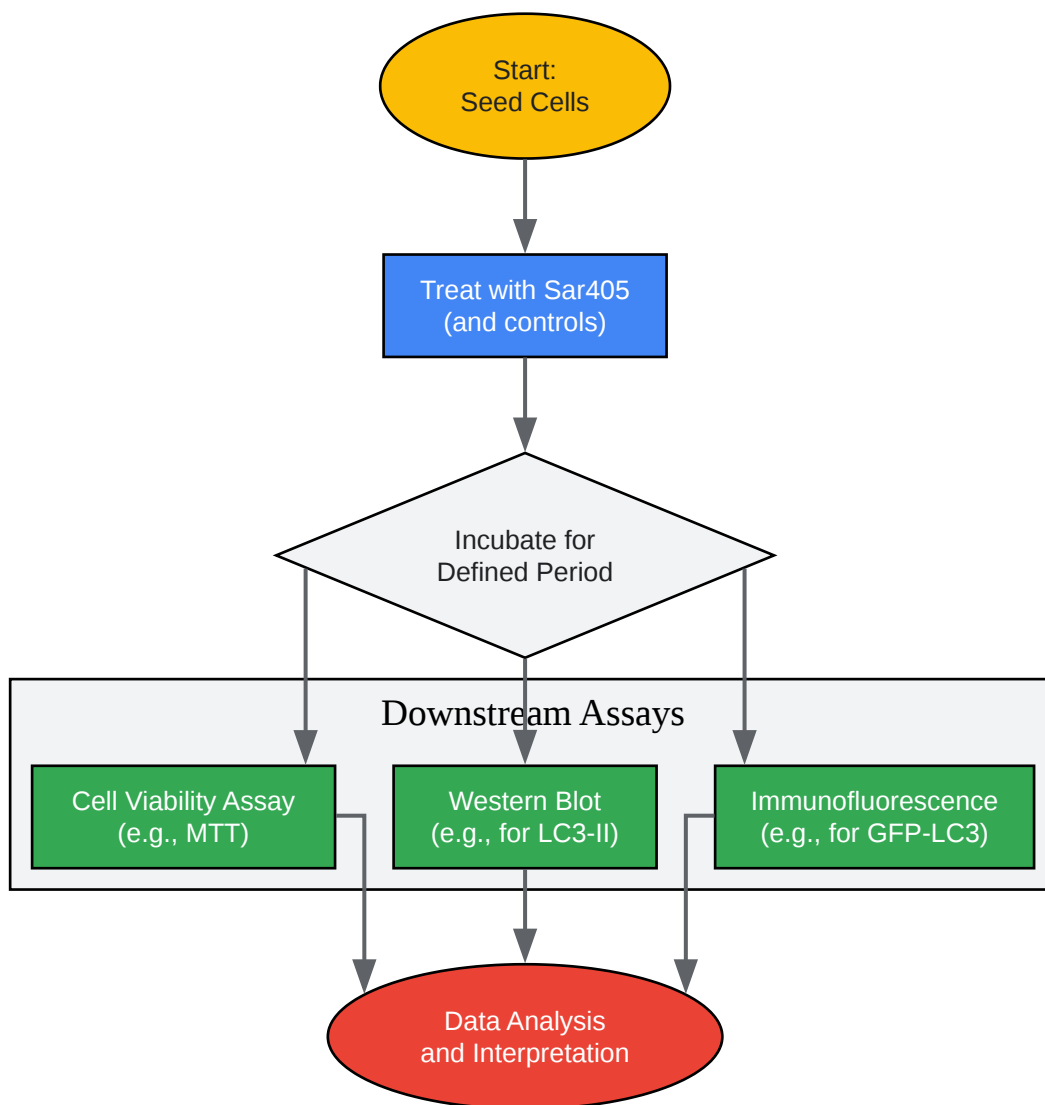
- Materials:
 - Cells stably expressing GFP-LC3 (e.g., GFP-LC3 HeLa cells)
 - Complete culture medium
 - **Sar405** stock solution
 - Paraformaldehyde (4% in PBS)
 - Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
 - Blocking buffer (e.g., 1% BSA in PBS)
 - Mounting medium with DAPI
 - Coverslips
- Procedure:
 - Seed GFP-LC3 expressing cells on coverslips in a 24-well plate.
 - Allow the cells to adhere and grow overnight.
 - Treat the cells with **Sar405** at the desired concentration for the appropriate time (e.g., 2-4 hours). To induce autophagy, cells can be starved by incubating in Earle's Balanced Salt

Solution (EBSS) for 2 hours prior to and during **Sar405** treatment.[\[1\]](#)

- Wash the cells twice with PBS.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[\[1\]](#)
- Wash the cells three times with PBS for 5 minutes each.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Wash the cells three times with PBS for 5 minutes each.
- Block the cells with blocking buffer for 30-60 minutes.
- Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
- Visualize the GFP-LC3 puncta using a fluorescence microscope.

Mandatory Visualization





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